molecular formula C24H24N4O3 B11558203 (3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide

(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide

Cat. No.: B11558203
M. Wt: 416.5 g/mol
InChI Key: RDXZNWJBBBIILC-WPWMEQJKSA-N
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Description

(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an amine derivative to form an imine intermediate. This intermediate is then reacted with a butanamide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]propanamide
  • **(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]pentanamide

Uniqueness

(3E)-3-{[(2-Methoxyphenyl)formamido]imino}-N-[4-(phenylamino)phenyl]butanamide is unique due to its specific structural features, such as the presence of both methoxy and phenylamino groups

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(E)-[4-(4-anilinoanilino)-4-oxobutan-2-ylidene]amino]-2-methoxybenzamide

InChI

InChI=1S/C24H24N4O3/c1-17(27-28-24(30)21-10-6-7-11-22(21)31-2)16-23(29)26-20-14-12-19(13-15-20)25-18-8-4-3-5-9-18/h3-15,25H,16H2,1-2H3,(H,26,29)(H,28,30)/b27-17+

InChI Key

RDXZNWJBBBIILC-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1OC)/CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1OC)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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